molecular formula C10H12ClNO2S B4566202 N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide

Cat. No.: B4566202
M. Wt: 245.73 g/mol
InChI Key: XNIOMWCJIOSSIS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide is an organic compound that features a chlorinated phenyl group, a hydroxyethylsulfanyl group, and an acetamide moiety

Scientific Research Applications

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: 4-chloroaniline, 2-chloroethanol, and thioacetic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylsulfanyl group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(2-hydroxyethylsulfanyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-methylphenyl)-2-(2-hydroxyethylsulfanyl)acetamide: Contains a methyl group instead of chlorine.

    N-(4-nitrophenyl)-2-(2-hydroxyethylsulfanyl)acetamide: Features a nitro group instead of chlorine.

Uniqueness

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the hydroxyethylsulfanyl group and the chlorophenyl group provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-8-1-3-9(4-2-8)12-10(14)7-15-6-5-13/h1-4,13H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOMWCJIOSSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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